Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a phenyl group attached to a pyridine ring, which is further substituted with a hexan-2-yl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate typically involves the esterification of 4-(hexan-2-yl)pyridine-1(4H)-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: PBr3 in DCM, SOCl2 in pyridine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:
- Phenyl 4-(butan-2-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(octan-2-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(pentan-2-yl)pyridine-1(4H)-carboxylate
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The hexan-2-yl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications compared to its shorter or longer alkyl chain analogs.
Properties
CAS No. |
651054-05-6 |
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Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
phenyl 4-hexan-2-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-3-4-8-15(2)16-11-13-19(14-12-16)18(20)21-17-9-6-5-7-10-17/h5-7,9-16H,3-4,8H2,1-2H3 |
InChI Key |
NVWGLTNOBIMBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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